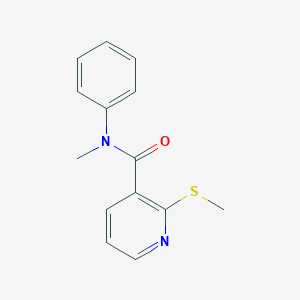

1-Methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

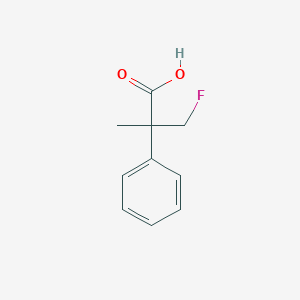

“1-Methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine;hydrochloride” is a chemical compound with the CAS Number: 2287271-59-2 . It has a molecular weight of 219.71 .

Molecular Structure Analysis

The IUPAC name for this compound is 1-methyl-3-((3-methylbutan-2-yl)oxy)-1H-pyrazol-4-amine hydrochloride . The InChI code is 1S/C9H17N3O.ClH/c1-6(2)7(3)13-9-8(10)5-12(4)11-9;/h5-7H,10H2,1-4H3;1H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Synthesis and Characterization

The compound has been a subject of interest in the synthesis and characterization of various pyrazole derivatives. Studies have detailed the process of reacting hydroxymethyl pyrazole derivatives with primary amines to yield compounds with potential bioactivities. These compounds have undergone extensive characterization, including FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography. Their biological activities, particularly against breast cancer and microbes, have been explored, underscoring the compound's significance in medicinal chemistry (Titi et al., 2020).

Reaction Activation Techniques

Another aspect of research has focused on the microwave activation of reactions between 1,3,5-trisubstituted pyrazole-4-carbaldehydes and sterically hindered aminoalcohols. This work demonstrates the role of microwave activation in facilitating the formation of 2-hydroxyalkylimines of pyrazole-4-carbaldehyde, showcasing an efficient method for the synthesis of complex pyrazole-based structures (Papernaya et al., 2018).

Chemical Properties and Reactivity

Research into the chemical properties and reactivity of pyrazole derivatives includes the development of chelating agents and exploration of their potential applications. The focus on condensation reactions, particularly involving l-(hydroxymethyl)pyrazole, with various amines to produce compounds with complete substitution by pyrazol-1-ylmethyl groups, indicates a broad interest in manipulating pyrazole chemistry for creating functionally diverse molecules (Driessen, 2010).

Heterocyclic System Synthesis

Studies have also delved into the synthesis of new heterocyclic systems involving pyrazole derivatives, such as spiro-fused (C2)-azirino-(C4)-pyrazolones. These works emphasize the compound's utility in generating novel molecular architectures through specific reaction conditions, further highlighting its versatility in organic synthesis (Holzer et al., 2003).

Safety and Hazards

The compound has been classified with the following hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.

properties

IUPAC Name |

1-methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O.ClH/c1-6(2)7(3)13-9-8(10)5-12(4)11-9;/h5-7H,10H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETPHQWFJZRUCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)OC1=NN(C=C1N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-1-acetyl-4-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2533591.png)

![N-(3,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2533592.png)

![4-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride](/img/structure/B2533594.png)

![Dimethyl 2-({[(2-cyanoethyl)(methyl)amino]carbonothioyl}amino)terephthalate](/img/structure/B2533602.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea](/img/structure/B2533604.png)

![{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2533605.png)

![3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid](/img/structure/B2533608.png)

![N-1,3-benzodioxol-5-yl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2533610.png)